molecular formula C15H13N3O B1517227 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1042796-67-7

3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B1517227
CAS No.: 1042796-67-7
M. Wt: 251.28 g/mol
InChI Key: URIZJNMVFRWEPT-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, recognized as a privileged scaffold in medicinal chemistry. With the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol, this compound features a quinazolin-4-one core substituted with a (3-aminophenyl)methyl group at the 3-position. This specific structure provides a versatile building block for further chemical derivatization and biological evaluation. Quinazolinones are a significant class of heterocyclic compounds known for a broad spectrum of biological and pharmacological activities. Research on various quinazolinone derivatives has demonstrated their potential in diverse therapeutic areas, including serving as antimicrobial agents , exhibiting anticancer properties by inhibiting topoisomerase or tubulin polymerization , and showing anti-inflammatory and anticonvulsant activities . The presence of the 3-aminobenzyl substituent in this particular compound may influence its binding affinity to biological targets and its overall pharmacokinetic profile. This compound is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[(3-aminophenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIZJNMVFRWEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one primarily involves:

  • Construction of the quinazolin-4-one scaffold.
  • Functionalization at the 3-position with the (3-aminophenyl)methyl group.
  • Use of multi-component and stepwise reactions including nucleophilic aromatic substitution, hydrogenation, and cyclization.

One-Pot Three-Component Domino Reaction

A highly efficient and modern approach to synthesize 3,4-dihydroquinazolin-4-ones, including derivatives like 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one, is the one-pot three-component reaction involving:

  • Arenediazonium salts
  • Nitriles
  • Bifunctional aniline derivatives

Mechanism and Conditions:

  • The reaction proceeds via the formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles.
  • These intermediates undergo sequential nucleophilic addition and intramolecular cyclization with bifunctional anilines.
  • The process forms three C–N bonds efficiently under mild, metal-free conditions.
  • The method is robust, with good functional group tolerance and high yields.

Advantages:

  • Simplicity and expediency due to one-pot operation.
  • Avoids the need for metal catalysts.
  • Applicable to a broad range of substituted quinazolinones.

Reference Data:

Parameter Details
Reactants Arenediazonium salts, nitriles, bifunctional anilines
Reaction Type Domino three-component assembly
Conditions Mild, metal-free
Key Intermediates N-arylnitrilium ions
Yield High, generally >70%
Functional Group Tolerance Broad

This method was elaborated in a 2024 study published in The Journal of Organic Chemistry, demonstrating its applicability to diverse quinazolinone derivatives.

Stepwise Synthesis via Nucleophilic Aromatic Substitution and Hydrogenation

Another established approach involves stepwise synthesis, including:

  • Preparation of a quinazolinone intermediate.
  • Introduction of the aminophenylmethyl group via nucleophilic aromatic substitution (S_NAr).
  • Reduction of nitro groups to amines by catalytic hydrogenation.

Key Steps:

  • Starting from 4-(4-nitrophenyl)-3-morpholinone or similar intermediates, the nitro group is reduced to the amino group using hydrogen gas and palladium on activated carbon catalyst.
  • The reaction is typically conducted in an aliphatic alcohol solvent under controlled temperature and pressure (e.g., 80 °C, 5 bar H_2).
  • The amino intermediate is then coupled with the quinazolinone core through nucleophilic substitution or condensation to yield the target compound.

Example Reaction Conditions:

Step Conditions Yield (%) Notes
Nitro reduction Pd/C catalyst, H_2 (5 bar), EtOH, 80 °C, 1 hour ~70 High purity amine obtained
Nucleophilic substitution Base, appropriate solvent, mild heating Variable Installation of aminophenylmethyl group

This method is exemplified in patent literature describing similar aminophenyl-substituted morpholinone derivatives, which share synthetic logic with quinazolinone preparation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
One-Pot Three-Component Reaction Domino assembly of arenediazonium salts, nitriles, bifunctional anilines Simple, metal-free, high yield Requires specific starting materials
Stepwise S_NAr and Hydrogenation Nucleophilic substitution followed by catalytic hydrogenation Well-established, scalable Multi-step, requires catalyst and controlled conditions
Ester Hydrolysis and Coupling Functional group interconversion on quinazolinone derivatives Enables further derivatization Not direct synthesis of target compound

Research Findings and Practical Notes

  • The one-pot method reported in 2024 provides an efficient route with minimal purification steps, making it suitable for rapid synthesis and library generation of quinazolinone derivatives.
  • Catalytic hydrogenation for nitro group reduction is a reliable method to introduce amino functionalities, essential for the 3-aminophenyl substituent.
  • Reaction conditions such as temperature, pH, and solvent choice critically affect yields and purity; for example, maintaining pH between 12 and 12.5 during intermediate formation is crucial in some stepwise syntheses.
  • Functional group tolerance in the one-pot method allows for diverse substitutions, facilitating structural optimization for biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes substitution at the C-4 position of the quinazolinone ring or via its aminophenyl group.

Aza-Friedel–Crafts Arylation

Under microwave-assisted conditions, the compound reacts with indoles or electron-rich arenes via an N-acyliminium ion intermediate. This one-pot reaction proceeds in EtOH/AcOH (9:1) at 130°C, yielding 4-aryl/heteroaryl derivatives .

Example:

Reagents/ConditionsProductYieldReference
Indole (3a ), EtOH/AcOH, 130°C4-Indolyl-3,4-dihydroquinazolin-4-one (4a )95%

Acetamide Formation

Reaction with N-aryl-2-chloroacetamides in acetone/K₂CO₃ yields N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides :

Example:

ReagentProduct (CID)NMR Data (δ, ppm)HRMS (m/z)
N-(4-Methoxyphenyl)-2-chloroacetamide4e ¹H: 4.95 (s, 2H), 3.73 (s, 3H), 2.55 (s, 3H)324.1361 [M+H]⁺

Condensation Reactions

The aminophenyl group participates in Schiff base formation or Knoevenagel-type condensations.

Aldehyde Condensation

Reaction with 4-formylbenzenesulfonamide in glacial acetic acid forms ethenyl-linked derivatives :
Product: 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide (1a ).

Conditions:

  • Reflux at 100°C, anhydrous NaOAc.

  • Yield: Quantified via TLC; recrystallized from acetic acid/water.

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles.

Triazoloquinazoline Formation

Treatment with carbon disulfide/KOH in ethanol yields triazolo[4,3-c]quinazolines :

ReagentsProductKey Spectral Data
CS₂, KOH, reflux2-(1-Methylethyl)-1,2,4-triazolo-5-thione[3,4-c]quinazoline (6 )IR: 1682 cm⁻¹ (C═O), 781 cm⁻¹ (C–S)

Thione Formation

Treatment with P₂S₅ converts the quinazolinone carbonyl to a thione :
Product: 3,4-Dihydroquinazolin-4-thione (3 ).

Conditions:

  • Solvent: Dry toluene, 80°C.

  • Workup: Filtration and recrystallization from ethanol.

Three-Component Coupling

The compound participates in domino reactions with arenediazonium salts and nitriles to form polycyclic N-heterocycles .

General Protocol:

  • Generate N-arylnitrilium ion from arenediazonium salt and nitrile.

  • Sequential nucleophilic addition/cyclization with bifunctional anilines.

Example Product: 2-Phenyl-3,4-dihydroquinazoline (5a ).
Yield: 82% (EtOH, rt, 12 hours) .

Mechanistic Insights

  • N-Acyliminium Ion Intermediates : Critical in aza-Friedel–Crafts reactions, enabling electrophilic aromatic substitution .

  • Base-Mediated Cyclization : K₂CO₃ facilitates deprotonation during acetamide formation, enhancing nucleophilic attack .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

  • Mechanism of Action : The compound has been shown to interact with specific kinases involved in cancer signaling pathways. This interaction can inhibit cell proliferation and promote apoptosis in cancer cells .
  • Case Studies : Research indicates that quinazolinone derivatives exhibit potent anticancer properties. For example, studies have demonstrated that compounds similar to 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one can inhibit PI3K and HDAC enzymes, which are critical in cancer progression .

Anti-inflammatory Properties

  • The compound has demonstrated anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

  • Preliminary studies suggest that 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one exhibits antimicrobial properties. This activity may be attributed to its structural features that allow interaction with microbial targets.

Biological Research Applications

Enzyme Inhibition Studies

  • The compound serves as a valuable tool in biochemical assays aimed at studying enzyme inhibition. It can be utilized to probe the activity of various enzymes involved in metabolic pathways, providing insights into their roles and potential therapeutic targets .

Cell Signaling Pathway Research

  • Due to its ability to bind to kinases and receptors, this compound is instrumental in studying cell signaling pathways. Understanding these interactions can lead to the identification of novel therapeutic strategies for diseases characterized by dysregulated signaling .

Industrial Applications

Chemical Synthesis

  • In organic chemistry, 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one can act as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or compounds with enhanced properties .

Dyes and Pigments Production

  • The compound's chemical properties may also find applications in producing dyes and pigments due to its ability to form stable complexes with metals, which are often used in colorants.

Mechanism of Action

The mechanism by which 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Aryl Group Modifications
  • Fluorophenyl vs. Aminophenyl: Compound 9B (3-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one) exhibits enhanced binding to NS5B polymerases due to hydrophobic and halogen-bonding interactions with residues like Cys316 and Tyr555 .
  • Sulfonamide Derivatives : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrates 47.1% COX-2 inhibition at 20 μM, highlighting the role of sulfonamide groups in enzyme inhibition . The absence of sulfonamide in the target compound suggests divergent biological targets.
Heterocyclic Additions
  • Thiadiazole and Sulfanyl Groups: Compound 7A1 (3-[(5-{[2-(4-bromophenyl)-2-oxoethyl] sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one) incorporates a thiadiazole ring, which may improve metabolic stability compared to the simpler aminophenylmethyl substituent .

Physicochemical Properties

  • Polarity and Solubility: Hydroxy and methoxy substituents, as in 3-(4-hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one (CAS: 5060-52-6), increase polarity and aqueous solubility . The aminophenyl group in the target compound offers moderate polarity, balancing solubility and membrane permeability.
  • Steric Effects: Bulky substituents like the piperidin-4-yl group in 3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one may hinder binding to compact active sites, whereas the smaller aminophenylmethyl group likely reduces steric hindrance .

Biological Activity

The compound 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a class known for its diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one typically involves the condensation of 3-aminoaniline with appropriate carbonyl compounds under acidic or basic conditions. The resulting structure features a quinazolinone core that is essential for its biological activity.

Biological Activity Overview

The biological activities of quinazolinone derivatives, including 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one, can be categorized into several key areas:

  • Anticancer Activity
    • Cytotoxicity : Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one have demonstrated IC50 values in the nanomolar range against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines .
    • Mechanism of Action : These compounds often act as inhibitors of tyrosine kinases involved in cancer progression. For example, they have been reported to inhibit CDK2 and HER2 kinases effectively .
  • Antimicrobial Activity
    • Bacterial Inhibition : Quinazolinone derivatives have shown promising antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds in this class inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
    • Antifungal Effects : Some derivatives also exhibit antifungal properties, making them potential candidates for treating fungal infections .
  • Anticonvulsant Activity
    • Certain quinazolinone derivatives have been evaluated for their anticonvulsant properties, showing effectiveness comparable to established anticonvulsants like methaqualone . These compounds may modulate neurotransmitter systems involved in seizure activity.

Structure-Activity Relationships (SAR)

The biological activity of 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one is influenced by various structural modifications:

  • Substituents on the Aromatic Ring : Electron-donating and electron-withdrawing groups significantly affect the compound's potency. For instance, halogen substitutions generally enhance anticancer activity due to increased lipophilicity and binding affinity to target proteins .
  • Positioning of Functional Groups : The position of substituents on the quinazolinone ring can alter the mechanism of action and specificity towards different biological targets .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of quinazolinone derivatives, including 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one, against MCF-7 and A2780 cell lines. Results indicated that modifications at specific positions significantly enhanced cytotoxicity compared to standard treatments like lapatinib .
    CompoundCell LineIC50 (µM)Comparison Control
    3jMCF-70.20 ± 0.02Lapatinib (5.9)
    2eA278016.43 ± 1.80Lapatinib (12.11)
  • Antimicrobial Activity : Another study highlighted the antibacterial effects of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with piperacillin-tazobactam in vitro and in vivo models .

Q & A

Q. What are the standard synthetic routes for 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors under reflux conditions. For example, derivatives of quinazolin-4-one are synthesized using methanol or ethanol as solvents, with reaction times optimized between 6–12 hours at 60–80°C. Hydrogenation steps (e.g., using 2,3-diazetidinone) may follow to stabilize the dihydroquinazolinone core. Monitoring via TLC or HPLC ensures reaction completion .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Wear protective goggles, gloves, and lab coats to avoid skin contact or inhalation. The compound may pose risks under H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation hazards). Work in a fume hood, and use closed systems for reactions to minimize exposure .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N bonds at ~1.35 Å) and dihedral angles. Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups (e.g., amine stretches at ~3350 cm⁻¹). Mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at m/z 268) .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. Tools like COMSOL Multiphysics simulate solvent effects and activation energies. ICReDD’s integrated approach combines computational screening with robotic experimentation to identify optimal conditions (e.g., solvent polarity, catalyst loadings) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for connectivity, and dynamic NMR to assess conformational flexibility. Discrepancies in NOE effects or coupling constants may indicate tautomerism, requiring variable-temperature studies .

Q. What strategies design derivatives with enhanced bioactivity?

  • Methodological Answer : Introduce substituents at the 3-aminophenyl or quinazolinone positions. For example, acetamide derivatives (e.g., 3-aryl substitutions) improve antimicrobial activity. Structure-activity relationship (SAR) studies guided by docking simulations (e.g., targeting kinase domains) prioritize synthetic targets .

Q. What reaction mechanisms govern the formation of this compound?

  • Methodological Answer : Mechanistic studies using isotopic labeling (e.g., 15N) track amine incorporation. Kinetic profiling (e.g., Eyring plots) identifies rate-determining steps, such as nucleophilic attack on the carbonyl group. In situ IR monitors intermediate formation (e.g., enamine tautomers) .

Q. How to assess stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies: expose the compound to pH gradients (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC-MS. For oxidative stability, use radical initiators (e.g., AIBN) and assess via ESR spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one

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